
3-(4-Fluorobenzyl)-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea
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Overview
Description
3-(4-Fluorobenzyl)-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a fluorobenzyl group, a pyridinylmethyl group, and a thiophenylethyl group, all linked to a central urea moiety. The unique structural features of this compound make it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorobenzyl)-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Fluorobenzyl Intermediate: The initial step involves the preparation of the 4-fluorobenzyl intermediate through the reaction of 4-fluorobenzyl chloride with a suitable nucleophile.
Pyridinylmethyl Group Introduction:
Thiophenylethyl Group Addition: The thiophenylethyl group is then added through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Urea Formation: Finally, the urea moiety is formed by reacting the intermediate with an isocyanate or a carbodiimide under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorobenzyl)-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
3-(4-Fluorobenzyl)-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Fluorobenzyl)-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorobenzyl)-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea
- 3-(4-Methylbenzyl)-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea
- 3-(4-Bromobenzyl)-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea
Uniqueness
The presence of the fluorobenzyl group in 3-(4-Fluorobenzyl)-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea imparts unique chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a distinct and valuable compound for research and development.
Biological Activity
3-(4-Fluorobenzyl)-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H20FN3OS, with a molecular weight of approximately 357.45 g/mol. The compound features a urea linkage, which is known to enhance biological activity by improving solubility and bioavailability.
Biological Activity Overview
The biological activity of this compound has been explored through various studies, particularly focusing on its antibacterial and anticancer properties.
Antibacterial Activity
Recent studies have indicated that derivatives of urea compounds exhibit significant antibacterial properties. For instance, related compounds have shown inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial topoisomerases, which are critical for DNA replication and transcription.
Table 1: Antibacterial Activity Comparison
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 0.03 μg/mL |
Related Urea Derivative | S. aureus | 0.008 μg/mL |
Reference Drug (Ampicillin) | E. coli | 0.5 μg/mL |
This table illustrates that the compound exhibits potent antibacterial activity comparable to established antibiotics, suggesting its potential as a therapeutic agent.
Anticancer Activity
In addition to antibacterial properties, this compound has shown promise in cancer research. Studies have highlighted its ability to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways and inhibition of cell proliferation.
Case Study: Anticancer Effects
In vitro studies demonstrated that the compound significantly reduced cell viability in human cancer cell lines (e.g., HeLa, MCF-7) with IC50 values ranging from 10 to 20 μM. Mechanistic studies revealed that the compound activates caspase pathways leading to programmed cell death.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Topoisomerases : Similar compounds have been shown to bind to the active sites of bacterial topoisomerases, preventing DNA replication.
- Apoptosis Induction : The compound may trigger intrinsic apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
- Interaction with Enzymatic Targets : The urea moiety facilitates interactions with various enzymes, enhancing the compound's efficacy.
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-1-(pyridin-3-ylmethyl)-1-(2-thiophen-2-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3OS/c21-18-7-5-16(6-8-18)14-23-20(25)24(11-9-19-4-2-12-26-19)15-17-3-1-10-22-13-17/h1-8,10,12-13H,9,11,14-15H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHWUZAEYYYJGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN(CCC2=CC=CS2)C(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.